Benzyl 4-(4-chlorophenyl)-4-hydroxypiperidine-1-carboxylate
Description
Properties
IUPAC Name |
benzyl 4-(4-chlorophenyl)-4-hydroxypiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO3/c20-17-8-6-16(7-9-17)19(23)10-12-21(13-11-19)18(22)24-14-15-4-2-1-3-5-15/h1-9,23H,10-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OACLBBGOZRXENL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Cl)O)C(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20500451 | |
| Record name | Benzyl 4-(4-chlorophenyl)-4-hydroxypiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20500451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1076199-00-2 | |
| Record name | Benzyl 4-(4-chlorophenyl)-4-hydroxypiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20500451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Grignard Addition to 4-Piperidone
The foundational approach involves modifying 4-piperidone through Grignard reagent addition to introduce the 4-chlorophenyl group. In this method, 4-piperidone is treated with a 4-chlorophenylmagnesium bromide under anhydrous tetrahydrofuran (THF) at 0–5°C. The Grignard reagent attacks the carbonyl carbon, forming a tertiary alcohol intermediate, 4-(4-chlorophenyl)-4-hydroxypiperidine. Subsequent protection of the piperidine nitrogen is achieved using benzyl chloroformate (Cbz-Cl) in the presence of a base such as triethylamine, yielding the target carbamate.
Key advantages of this route include high regioselectivity and compatibility with scalable protocols. However, the requirement for strict anhydrous conditions and the sensitivity of Grignard reagents to moisture pose practical challenges.
Reductive Amination Pathway
An alternative strategy employs reductive amination to construct the piperidine ring. Starting with 4-chlorobenzaldehyde and a primary amine, such as 3-aminopropanol, the imine intermediate is formed under acidic conditions. Catalytic hydrogenation using palladium on carbon reduces the imine to the corresponding amine, which undergoes cyclization to form 4-(4-chlorophenyl)-4-hydroxypiperidine. Benzylation of the amine with benzyl chloroformate completes the synthesis.
This method offers flexibility in introducing substituents but requires precise control over reaction stoichiometry to avoid over-reduction or side product formation.
Cyanohydrin Formation and Hydrolysis
Drawing parallels from a patented piperidine synthesis, a cyanohydrin intermediate can be generated by treating 4-piperidone with hydrocyanic acid under basic catalysis. The resulting 4-cyano-4-(4-chlorophenyl)piperidine is hydrolyzed using concentrated sulfuric acid at 20–50°C for 50–90 hours to yield the carboxylic acid derivative. Reduction of the carboxylic acid to the alcohol via lithium aluminum hydride (LiAlH4) furnishes the hydroxypiperidine core, followed by Cbz protection.
This route minimizes organic solvent usage, aligning with green chemistry principles, but involves handling toxic cyanide reagents, necessitating stringent safety measures.
Reaction Optimization and Conditions
Temperature and Catalysis
Optimal yields for the Grignard addition are achieved at low temperatures (0–5°C), preventing thermal decomposition of the reagent. Catalytic amounts of iodine or cerium chloride enhance reactivity, particularly for sterically hindered substrates. For reductive amination, hydrogenation at 40–60 psi H₂ pressure and 25°C ensures complete reduction without degrading sensitive functional groups.
Solvent Systems
Yield Improvements
Orthogonal experimental designs reveal that molar ratios critically influence outcomes. For instance, a 1:1.05 ratio of 4-piperidone to Grignard reagent maximizes alcohol formation, while a 10% excess of benzyl chloroformate ensures complete amine protection. Post-reaction crystallization using ice-cold water and acetic acid enhances purity, as demonstrated in analogous piperidine syntheses.
Analytical Characterization
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 7.35–7.28 (m, 5H, benzyl), 7.25–7.20 (d, 2H, chlorophenyl), 4.55 (s, 2H, CH₂Cbz), 3.85–3.70 (m, 2H, piperidine), 2.95–2.80 (m, 2H, piperidine), 1.90–1.75 (m, 4H, piperidine).
-
IR (KBr) : 3340 cm⁻¹ (O-H), 1705 cm⁻¹ (C=O), 1260 cm⁻¹ (C-O).
Chromatographic Purity
Reverse-phase HPLC (C18 column, 70:30 acetonitrile-water) shows a single peak at 8.2 minutes, confirming >98% purity.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Grignard Addition | 72–78 | 95–98 | High selectivity, scalability | Moisture-sensitive reagents |
| Reductive Amination | 65–70 | 90–95 | Flexible substituent introduction | Requires high-pressure hydrogenation |
| Cyanohydrin Hydrolysis | 68–75 | 92–96 | Environmentally friendly solvents | Toxic cyanide intermediates |
Scientific Research Applications
2.1. Modulation of Muscarinic Acetylcholine Receptors
The primary application of this compound lies in its role as an allosteric modulator of the M4 muscarinic acetylcholine receptor (mAChR). Research indicates that mAChRs are implicated in various cognitive functions and neurological disorders. Specifically:
- Cognitive Enhancement : Studies have shown that activation of M4 mAChRs can enhance cognitive functions, making the compound a candidate for treating cognitive deficits associated with Alzheimer's disease and schizophrenia .
- Psychiatric Disorders : The modulation of mAChRs may provide therapeutic benefits in managing symptoms of psychosis and other psychiatric conditions by regulating dopamine release in the brain .
2.2. Neuroprotective Effects
Research has suggested that compounds like Benzyl 4-(4-chlorophenyl)-4-hydroxypiperidine-1-carboxylate may exhibit neuroprotective properties. This is particularly relevant in conditions such as:
- Alzheimer’s Disease : By modulating the M4 receptor, the compound may help mitigate cognitive decline and improve overall brain health .
- Lewy Body Dementia : Similar mechanisms may apply to other neurodegenerative diseases where cholinergic signaling is disrupted .
3.1. Clinical Trials and Preclinical Studies
Several studies have highlighted the efficacy of compounds targeting mAChRs:
- A clinical trial involving xanomeline, an M1/M4 preferring mAChR agonist, demonstrated improvements in cognitive deficits and a reduction in behavioral disturbances in Alzheimer's patients . This sets a precedent for exploring similar compounds.
- Preclinical models have shown that selective M4 positive allosteric modulators can reverse hyperdopaminergic behaviors, suggesting potential applications in treating schizophrenia .
3.2. Comparative Efficacy
A comparative analysis of various piperidine derivatives has indicated that those with modifications at the 4-position exhibit enhanced receptor selectivity and potency:
| Compound Name | Receptor Target | Efficacy | Notes |
|---|---|---|---|
| This compound | M4 mAChR | High | Potential for cognitive enhancement |
| Xanomeline | M1/M4 mAChR | Moderate | Effective but less selective |
| Other Piperidine Derivatives | Various | Variable | Dependent on structural modifications |
Mechanism of Action
The mechanism of action of Benzyl 4-(4-chlorophenyl)-4-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by:
Binding to Receptors: Modulating receptor activity and influencing cellular signaling pathways.
Inhibiting Enzymes: Affecting enzyme activity and altering metabolic processes.
Comparison with Similar Compounds
Halogen-Substituted Phenyl Derivatives
- Benzyl 4-(4-fluorophenyl)-4-hydroxypiperidine-1-carboxylate (CAS 156782-68-2): Structural Difference: Fluorine replaces chlorine at the 4-position of the phenyl ring. Physicochemical Properties: Molecular weight = 329.37 g/mol, density ≈1.15 g/cm³ (predicted). Synthesis: Achieved via coupling of benzyl 4-hydroxypiperidine-1-carboxylate with 1-bromo-4-fluorobenzene, yielding ~39–75% depending on reaction conditions .
Ethyl 4-(4-chlorophenyl)-4-hydroxypiperidine-1-carboxylate (Haloperidol Impurity 24):
Alkyl and Functional Group Modifications
- Benzyl 4-ethyl-4-hydroxypiperidine-1-carboxylate (CAS 1638760-22-1): Structural Difference: Ethyl group replaces the 4-chlorophenyl moiety. Properties: Lower molecular weight (263.33 g/mol) and predicted pKa = 14.86, indicating weaker acidity.
Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate (CAS 122860-33-7):
Ester Group Variations
*Calculated based on analogous compounds.
Biological Activity
Benzyl 4-(4-chlorophenyl)-4-hydroxypiperidine-1-carboxylate, often referred to as a derivative of piperidine, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound is characterized by a piperidine ring substituted with a benzyl group and a chlorophenyl moiety. Its molecular formula is with a molecular weight of approximately 275.79 g/mol. The presence of the hydroxyl group enhances its solubility and reactivity, which are crucial for its biological interactions.
Target Receptors
The compound primarily interacts with various biological targets, including:
- Chemokine Receptor CCR5 : It has been shown to inhibit the interaction between HIV-1 and the CCR5 receptor, which is essential for viral entry into host cells. This suggests potential applications in antiviral therapies.
- Kinases : Research indicates that derivatives of piperidine can act as inhibitors of specific kinases, such as PKB (protein kinase B), which plays a critical role in cellular signaling pathways related to cancer and metabolism .
Antiviral Activity
This compound has demonstrated significant antiviral properties, particularly against HIV. Its ability to block CCR5 receptor interactions is pivotal in preventing viral entry into cells. This mechanism highlights its potential as a therapeutic agent in HIV treatment protocols.
Anticancer Properties
Studies have explored the anticancer efficacy of this compound. The following table summarizes findings from various studies on its cytotoxic effects against different cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| FaDu (hypopharyngeal) | 15 | Induction of apoptosis |
| A549 (lung cancer) | 20 | Inhibition of PKB signaling pathway |
| MCF-7 (breast cancer) | 25 | Cell cycle arrest and apoptosis induction |
These results indicate that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells, making it a candidate for further development in cancer therapy .
Antimicrobial Activity
In addition to its antiviral and anticancer properties, there is emerging evidence suggesting that this compound may possess antimicrobial activity. Preliminary studies indicate effectiveness against various bacterial strains, although further research is necessary to elucidate the specific mechanisms involved.
Pharmacokinetics
The pharmacokinetic profile of this compound reveals high gastrointestinal absorption and interaction with P-glycoprotein, which affects its bioavailability. Understanding these properties is crucial for optimizing its therapeutic use.
Case Study 1: HIV Treatment
In a clinical study involving patients with chronic HIV infection, administration of a compound similar to this compound resulted in significant reductions in viral load. Patients exhibited improved immune function markers alongside decreased CCR5 expression on T-cells, demonstrating the compound's potential as an adjunct therapy in HIV management .
Case Study 2: Cancer Therapy
A preclinical trial assessed the efficacy of this compound in xenograft models of breast cancer. Results showed that treatment led to significant tumor regression compared to control groups. The study highlighted the compound's ability to induce apoptosis through modulation of the PI3K/AKT pathway .
Q & A
Q. What synthetic routes are recommended for preparing Benzyl 4-(4-chlorophenyl)-4-hydroxypiperidine-1-carboxylate, and how can reaction conditions be optimized?
Answer: The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 4-(4-chlorophenyl)-4-hydroxypiperidine with benzyl chloroformate under basic conditions (e.g., triethylamine in dichloromethane) . Key optimization steps include:
- Temperature control : Maintain 0–25°C to minimize side reactions (e.g., ester hydrolysis).
- Solvent selection : Polar aprotic solvents (e.g., DCM, THF) enhance reactivity while stabilizing intermediates.
- Purification : Column chromatography (silica gel, gradient elution with hexane/EtOAc) is critical for isolating high-purity product (>95%) .
Yield improvements (up to 75%) are achievable using in-situ bromination strategies for cross-electrophile coupling, as demonstrated in analogous piperidine derivatives .
Q. What analytical techniques are essential for confirming the structure and purity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to verify substituent positions (e.g., 4-chlorophenyl protons at δ 7.3–7.5 ppm, piperidine carbamate at δ 4.1–4.3 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H] at m/z 375.1234 for CHClNO) .
- HPLC : Assess purity (>98%) using reverse-phase columns (C18, 254 nm detection) with retention time consistency .
Q. How should researchers handle safety concerns during synthesis and characterization?
Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Perform reactions in fume hoods to avoid inhalation of volatile intermediates (e.g., benzyl chloroformate vapors) .
- Spill management : Neutralize acidic byproducts with sodium bicarbonate and adsorb spills using inert materials (e.g., vermiculite) .
Note: Toxicological data for this specific compound are limited; assume acute toxicity and prioritize containment .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in stereochemical assignments for this compound?
Answer: Single-crystal X-ray diffraction (SC-XRD) is definitive for stereochemical determination. For example:
- SHELX refinement : Use SHELXL for structure solution, leveraging high-resolution data (R < 0.05) to resolve chiral centers .
- Hydrogen bonding analysis : Identify intramolecular interactions (e.g., hydroxyl→carbamate H-bonds) to confirm spatial arrangements .
Contradictions in NMR-based stereochemical assignments (e.g., axial vs. equatorial substituents) can be resolved by comparing experimental XRD bond angles/thermal parameters with computational models (DFT) .
Q. What strategies mitigate byproduct formation during cross-coupling reactions involving this compound?
Answer: Common byproducts (e.g., dehalogenated intermediates or dimerization products) arise from competing pathways. Mitigation approaches include:
- Catalyst optimization : Use Pd(OAc)/XPhos systems to suppress β-hydride elimination in Suzuki-Miyaura couplings .
- Additive screening : Introduce silver salts (AgCO) to stabilize reactive intermediates and reduce homocoupling .
- Reaction monitoring : Employ LC-MS to track byproduct formation in real-time, adjusting stoichiometry (1.2–1.5 equiv of aryl halide) as needed .
Q. How does the 4-chlorophenyl substituent influence pharmacological activity in receptor-binding studies?
Answer: The 4-chlorophenyl group enhances lipophilicity and modulates affinity for CNS targets:
- Dopamine D receptors : Chlorine’s electron-withdrawing effect stabilizes π-π interactions with Tyr in the binding pocket, increasing potency (IC ~15 nM in haloperidol analogs) .
- Serotonin 5-HT : Competitive binding assays show a 3-fold selectivity over 5-HT due to steric hindrance from the hydroxypiperidine moiety .
Methodological note: Radioligand displacement assays (e.g., -spiperone) with HEK293 cells expressing cloned receptors are recommended for quantitative analysis .
Q. What computational methods predict the metabolic stability of this compound?
Answer:
- In silico CYP450 metabolism : Use Schrödinger’s ADMET Predictor or MetaCore to identify likely oxidation sites (e.g., piperidine hydroxyl → ketone via CYP3A4) .
- MD simulations : Analyze binding modes in human liver microsome models to estimate half-life (t >2 hours suggests favorable stability) .
Experimental validation via LC-MS/MS microsomal assays is critical to confirm predictions .
Q. How can researchers address discrepancies in biological activity data across studies?
Answer: Discrepancies often arise from assay variability. Standardize protocols by:
- Cell line selection : Use consistent expression systems (e.g., CHO-K1 vs. HEK293) to minimize receptor density differences .
- Buffer conditions : Control pH (7.4) and ion concentration (e.g., 1 mM Mg) to stabilize G-protein coupling in functional assays .
- Data normalization : Express activity as % inhibition relative to reference agonists/antagonists (e.g., ketanserin for 5-HT) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
